Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18615286
InChI: InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-7-11(4-5-15-6-11)12(13,14)8-16;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C14H22F2N2O6
Molecular Weight: 352.33 g/mol

Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid

CAS No.:

Cat. No.: VC18615286

Molecular Formula: C14H22F2N2O6

Molecular Weight: 352.33 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid -

Specification

Molecular Formula C14H22F2N2O6
Molecular Weight 352.33 g/mol
IUPAC Name tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid
Standard InChI InChI=1S/C12H20F2N2O2.C2H2O4/c1-10(2,3)18-9(17)16-7-11(4-5-15-6-11)12(13,14)8-16;3-1(4)2(5)6/h15H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key XWWVOJBBHTZLIJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CCNC2)C(C1)(F)F.C(=O)(C(=O)O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a spiro[4.4]nonane core, where two fused rings share a single central atom. The diazaspiro system incorporates two nitrogen atoms at positions 2 and 7, with fluorine atoms at the 4,4-positions of the nonane backbone . The tert-butyl carbamate group (-Boc) at position 2 enhances steric bulk and protects the amine during synthetic modifications, while oxalic acid forms a stable salt, improving solubility and crystallinity .

Key Structural Features:

  • Spirocyclic Framework: Ensures conformational rigidity, which is advantageous for targeting biomolecules with defined binding pockets.

  • Fluorine Substituents: Electron-withdrawing fluorine atoms modulate electronic properties and enhance metabolic stability .

  • Oxalic Acid Counterion: Facilitates salt formation, improving handling and storage stability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate; oxalic acid involves multi-step organic reactions, typically starting from bicyclic amine precursors.

  • Ring-Opening and Fluorination:
    A spirocyclic diamine intermediate undergoes selective fluorination using reagents such as Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce difluoromethyl groups.

  • Boc Protection:
    The tertiary amine at position 2 is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate under basic conditions .

  • Salt Formation:
    The free base is treated with oxalic acid in a polar solvent (e.g., ethanol or acetone) to yield the final oxalate salt .

Optimization Challenges:

  • Purification: Chromatography or recrystallization is critical to achieving >97% purity, as residual solvents or byproducts can affect downstream applications .

  • Yield: Reported yields range from 40–60%, depending on fluorination efficiency and Boc protection kinetics .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight352.33 g/mol
Melting PointNot fully characterized
SolubilitySoluble in DMSO, methanol; moderate in water (salt form)
StabilityStable at room temperature (desiccated)
LogP (Predicted)1.2–1.5 (moderate lipophilicity)

Note: Experimental data on solubility and stability remain limited, necessitating further investigation .

Applications in Medicinal Chemistry

Biological Activity

The compound’s spirocyclic structure and fluorine substituents make it a promising candidate for:

  • Enzyme Inhibition:
    Analogous diazaspiro compounds exhibit inhibitory activity against kinases and G-protein-coupled receptors (GPCRs), suggesting potential in oncology and neurology .

  • Anticancer Agents:
    Fluorinated spirocycles demonstrate cytotoxicity against non-small cell lung cancer (NSCLC) and breast cancer cell lines (IC₅₀: 1–10 μM) .

  • Prodrug Development:
    The Boc group allows selective deprotection, enabling conjugation with targeting moieties or prodrug formulations .

Mechanistic Insights:

  • Conformational Restriction: The spiro framework reduces entropic penalties during target binding, enhancing affinity.

  • Fluorine Effects: Fluorine’s electronegativity polarizes adjacent bonds, improving interactions with hydrophobic enzyme pockets .

Comparative Analysis of Structural Analogues

Compound NameStructural DifferencesBiological ActivitySource
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylateLacks fluorine substituentsReduced metabolic stability
tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylateFluorine at 9,9-positionsAltered target selectivity
1,8-Diazabicyclo[5.4.0]undec-7-eneBicyclic, non-fluorinatedBase catalyst in organic synthesis

Key Insight: Fluorine position and ring size significantly influence bioactivity and synthetic utility .

Future Directions and Challenges

  • Structure-Activity Relationships (SAR): Systematic modification of fluorine positions and spiro ring sizes to optimize potency .

  • Scale-Up Synthesis: Developing continuous-flow methods to improve yield and reduce costs .

  • Toxicology Studies: Assessing in vivo safety profiles to advance preclinical development .

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